1-(3-Ethoxy-5-fluorophenyl)ethanone
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Overview
Description
1-(3-Ethoxy-5-fluorophenyl)ethanone is an organic compound with the molecular formula C10H11FO2. It is a derivative of ethanone, where the phenyl ring is substituted with ethoxy and fluorine groups.
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-fluorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with a suitable acetylating agent under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
1-(3-Ethoxy-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(3-Ethoxy-5-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms underlying its biological activities .
Comparison with Similar Compounds
1-(3-Ethoxy-5-fluorophenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Ethoxy-4-fluorophenyl)ethanone: This compound has a similar structure but with the fluorine atom at a different position on the phenyl ring, which may result in different chemical and biological properties.
1-(3-Ethoxy-2-fluorophenyl)ethanone: Another isomer with the fluorine atom at the ortho position, potentially leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-(3-ethoxy-5-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJJMNKBIMVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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